molecular formula C11H15ClN4 B1489940 2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2097970-01-7

2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1489940
CAS No.: 2097970-01-7
M. Wt: 238.72 g/mol
InChI Key: RBVFMRSWUATGHO-UHFFFAOYSA-N
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Description

Pyrrole is a nitrogen-containing heterocycle that is widely used in medicinal chemistry to develop compounds for treating human diseases . Pyrimidine is another nitrogen-containing heterocycle that is part of many bioactive compounds .


Synthesis Analysis

There are various methods to synthesize pyrrole and pyrimidine derivatives. For instance, a visible light-induced diastereoselective synthesis of pyrrole derivatives has been reported .


Molecular Structure Analysis

The molecular structure of pyrrole and pyrimidine derivatives can be quite diverse, depending on the substituents attached to the ring .


Chemical Reactions Analysis

Pyrrole and pyrimidine derivatives can undergo various chemical reactions. For example, the introduction of a second amino substituent in 4-amino-6-chloropyrimidine was achieved using Pd(0) catalysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole and pyrimidine derivatives can be influenced by various factors, such as the substituents attached to the ring and the conditions under which they are studied .

Scientific Research Applications

Chemical Synthesis and Derivative Development

2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a compound with potential applications in chemical synthesis, serving as an intermediate for the development of various derivatives. Research has explored its utility in creating compounds with antimicrobial properties, showcasing the synthesis of new coumarin derivatives through reactions involving a variety of reagents, indicating its versatility in chemical transformations (Al-Haiza, Mostafa, & El-kady, 2003). Another study highlighted the synthesis of novel 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives, demonstrating plant growth stimulating effects, further underlining the compound's role in the synthesis of biologically active molecules (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Antimicrobial and Antifungal Applications

Compounds derived from this compound have been investigated for their antimicrobial and antifungal potentials. For instance, the synthesis and antimicrobial activity of various pyrrole-3-carbonitrile derivatives were explored, offering insights into the development of new antimicrobial agents (Abdel-Mohsen, 2005). This indicates the relevance of the parent compound in creating new molecules with potential applications in combating microbial and fungal infections.

Biological Activity and Drug Discovery

The pyrrolo[3,4-c]pyrrole scaffold, to which this compound belongs, serves as a foundation for the synthesis of molecules with significant biological activities. Research in this area has led to the development of dual inhibitors targeting thymidylate synthase and dihydrofolate reductase, demonstrating the compound's potential in antitumor drug discovery (Gangjee, Li, Yang, & Kisliuk, 2008). Another study designed and synthesized classical antifolates based on the pyrrolo[3,2-d]pyrimidine scaffold, highlighting the compound's utility in creating dual inhibitors with antitumor properties (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Mechanism of Action

The mechanism of action of pyrrole and pyrimidine derivatives can vary widely, depending on their structure and the target biomolecules. Some derivatives are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Safety and Hazards

The safety and hazards associated with pyrrole and pyrimidine derivatives can vary widely, depending on their specific structure and properties .

Future Directions

The future directions in the research of pyrrole and pyrimidine derivatives could involve the design of new compounds with different biological profiles .

Properties

IUPAC Name

5-(6-chloropyrimidin-4-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4/c1-15-3-8-5-16(6-9(8)4-15)11-2-10(12)13-7-14-11/h2,7-9H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVFMRSWUATGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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